4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a dihydro-1,3-benzodiazol-2-one core structure. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 22706 .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the compound is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit an enzyme by occupying its active site, thereby preventing substrate access and catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The localization of the compound within the cell can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of bromine to a solution of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction Reactions: Conducted using reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted benzodiazoles depending on the nucleophile used.
Reduction Reactions: Formation of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Scientific Research Applications
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methyl-1H-benzimidazol-2-one
- 7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the fourth position and the methyl group at the first position differentiates it from other similar compounds and influences its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
7-bromo-3-methyl-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOMWEVMRSPXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240593-33-2 | |
Record name | 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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